molecular formula C29H23N3O5 B2866352 (E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide CAS No. 380562-79-8

(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2866352
CAS No.: 380562-79-8
M. Wt: 493.519
InChI Key: BMSNUGUQZMJXRK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and phenyl rings are planar, aromatic systems, while the other groups add polarity and potential sites for hydrogen bonding. Computational methods, such as density functional theory (DFT), could be used to optimize the structure and calculate various properties .

Scientific Research Applications

Fluorescent Derivatization

The compound has been investigated for its potential as a fluorescent derivatising reagent. One study demonstrated that coupling 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of various amino acids resulted in strongly fluorescent derivatives, which could be useful in biological assays due to their strong fluorescence and good quantum yields, particularly when condensed with specific reagents to form blue benzo[a]phenoxazinium conjugates (Frade, Barros, Moura, & Gonçalves, 2007).

Synthesis and Characterization

The synthesis and characterization of derivatives related to the compound have been a topic of interest. For example, N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives, including one with a naphthalen-1yl substituent, were synthesized and characterized through various analytical techniques. These compounds were examined for their crystal structures, demonstrating the diverse potential of naphthalene-related compounds in molecular synthesis and the importance of structural analysis in understanding their properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Colorimetric Sensing

A notable application of derivatives of the compound is in the field of colorimetric sensing. A study focused on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions revealed that these compounds, particularly those containing a 3,5-dinitrophenyl group, exhibited a significant color transition in response to fluoride anions. This behavior suggests their potential use in developing colorimetric sensors for detecting specific anions in solutions, highlighting the utility of such compounds in environmental and analytical chemistry (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism could involve interaction with a specific biological target. Without more information, it’s difficult to speculate further .

Properties

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O5/c1-2-36-28-17-20(16-23(18-30)29(33)31-25-12-5-6-13-26(25)32(34)35)14-15-27(28)37-19-22-10-7-9-21-8-3-4-11-24(21)22/h3-17H,2,19H2,1H3,(H,31,33)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSNUGUQZMJXRK-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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